molecular formula C7H4BrClN2S B2792234 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine CAS No. 2033056-28-7

7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine

Cat. No. B2792234
CAS RN: 2033056-28-7
M. Wt: 263.54
InChI Key: APNWPSRCICHORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H4BrClN2S . It has a molecular weight of 263.54 . The compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The InChI code for 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine is 1S/C7H4BrClN2S/c1-3-5(8)6-4(12-3)2-10-7(9)11-6/h2H,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 56.1±0.3 cm3 . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors . It has a polar surface area of 54 Å2 and a polarizability of 22.2±0.5 10-24 cm3 . The surface tension is 63.7±3.0 dyne/cm and the molar volume is 143.9±3.0 cm3 .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine can be found on the product page .

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The specific biochemical pathways affected by 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine are yet to be determined

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of 7-bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine is currently unavailable .

properties

IUPAC Name

7-bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c1-3-5(8)6-4(12-3)2-10-7(9)11-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNWPSRCICHORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=NC=C2S1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine

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